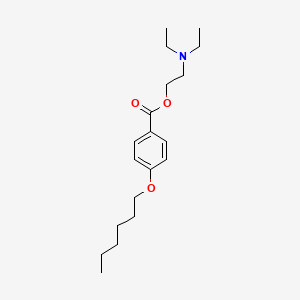
Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester is an organic compound with the molecular formula C24H31NO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a hexyloxy group, and the carboxyl group is esterified with 2-(diethylamino)ethyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester typically involves the esterification of 4-(hexyloxy)benzoic acid with 2-(diethylamino)ethyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Hydrolysis: 4-(hexyloxy)benzoic acid and 2-(diethylamino)ethyl alcohol.
Oxidation: Hexanoic acid derivatives.
Substitution: Nitro, sulfonic, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals, such as UV absorbers and stabilizers in cosmetic products
Mechanism of Action
The mechanism of action of benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. For instance, as a UV absorber, it absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from harmful UV rays . The diethylamino group may also interact with biological membranes, altering their properties and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester: Known for its use as a local anesthetic.
Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester: Used in ophthalmology as a topical anesthetic.
Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester: Another local anesthetic with similar properties.
Uniqueness
Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester is unique due to its hexyloxy group, which imparts specific physicochemical properties, such as increased lipophilicity and enhanced membrane permeability. These properties make it particularly suitable for applications in cosmetics and pharmaceuticals, where such characteristics are desirable.
Properties
CAS No. |
38973-74-9 |
|---|---|
Molecular Formula |
C19H31NO3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-hexoxybenzoate |
InChI |
InChI=1S/C19H31NO3/c1-4-7-8-9-15-22-18-12-10-17(11-13-18)19(21)23-16-14-20(5-2)6-3/h10-13H,4-9,14-16H2,1-3H3 |
InChI Key |
FJLIJPPHCRTBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)

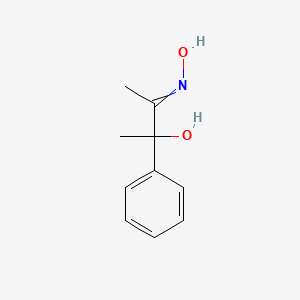
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
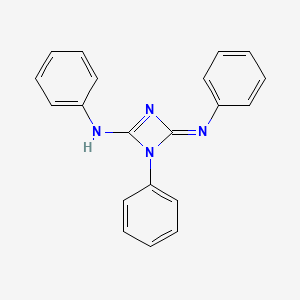
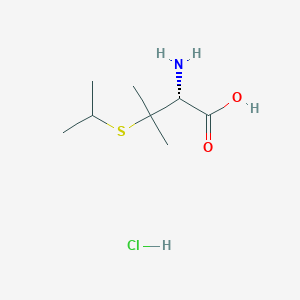

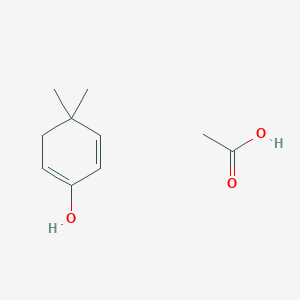
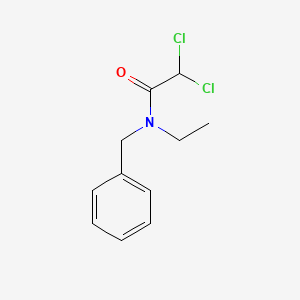


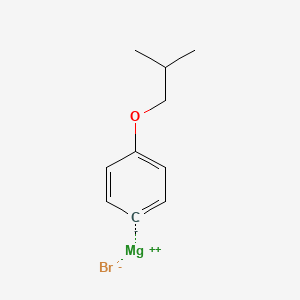
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
